molecular formula C8H9ClFNO2 B6281778 2-amino-2-(3-fluorophenyl)acetic acid hydrochloride CAS No. 1137474-81-7

2-amino-2-(3-fluorophenyl)acetic acid hydrochloride

Cat. No.: B6281778
CAS No.: 1137474-81-7
M. Wt: 205.6
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Description

(S)-2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride (: 1391435-51-0) is a chiral, non-natural amino acid derivative of significant interest in medicinal chemistry and organic synthesis . This compound, with a molecular formula of C 8 H 9 ClFNO 2 and a molecular weight of 205.61, serves as a key chiral building block for the introduction of a sterically and electronically distinct 3-fluorophenylglycine moiety into target molecules . Its primary research value lies in the development of novel peptide-based structures and peptidomimetics, where the fluorine atom on the aromatic ring can influence the molecule's conformation, metabolic stability, and binding affinity . The chiral (S)-configuration is particularly critical for creating enantiomerically pure compounds, especially in pharmaceutical research for probing biological pathways or developing enzyme inhibitors . This fluorine-containing amino acid analog finds specific application in the synthesis of complex molecules for drug discovery efforts. Research indicates that similar fluorophenylacetic acid derivatives are extensively utilized in preparing fine chemicals and contribute to pharmaceutical and agrochemical research . The compound's mechanism of action in research settings is as a precursor; it gets incorporated into larger molecular architectures where it can act as a key structural element. Researchers value this compound for its potential to modulate the physical and biological properties of lead compounds, making it a versatile reagent in the design of new chemical entities. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1137474-81-7

Molecular Formula

C8H9ClFNO2

Molecular Weight

205.6

Origin of Product

United States

Preparation Methods

Boc-Protected Intermediate Synthesis

A widely cited method involves the use of tert-butoxycarbonyl (Boc) protection to stabilize the amine group during synthesis. In a representative procedure, 2-amino-2-(3-fluorophenyl)acetic acid (5.91 mmol) is suspended in tetrahydrofuran (THF) and water (1:1 v/v), followed by the addition of 2N sodium hydroxide (59.1 mmol) and di-tert-butyl dicarbonate (11.8 mmol). The reaction proceeds at room temperature for 15 hours, after which THF is evaporated. Acidification with 37% HCl to pH 1 precipitates the Boc-protected intermediate, which is extracted with ethyl acetate and dried over Na₂SO₄. This method achieves a 69% yield of 2-(tert-butoxycarbonylamino)-2-(3-fluorophenyl)acetic acid.

Chiral Resolution via Tartrate Salts

For enantiomerically pure forms, chiral resolution using L-tartrate salts is employed. A patent describes the reaction of racemic 2-amino-2-(3-fluorophenyl)acetic acid methyl ester with L-tartaric acid in ethanol, yielding diastereomeric salts. Recrystallization from ethanol/water selectively isolates the L-enantiomer, which is subsequently hydrolyzed with hydrochloric acid to produce the hydrochloride salt. Optical purity exceeds 98.8% enantiomeric excess (ee) after recrystallization.

Catalytic Hydrogenation of Oxazolidinone Precursors

A multi-step route begins with para-fluorophenylacetic acid methyl ester, which undergoes condensation with S-4-phenyl-2-oxazolidinone in the presence of n-butyllithium. The resulting oxazolidinone derivative is treated with dimethylsiliconamide potassium and 2,4,6-triisopropylbenzenesulfonyl azide, followed by hydrolysis in tetrahydrofuran/water. Hydrogenation over palladium-carbon catalyst yields L-2-amino-2-(3-fluorophenyl)acetic acid, which is converted to the hydrochloride salt with concentrated HCl.

Reaction Conditions and Optimization

Solvent Systems and Temperature Control

Optimal solvent systems vary by step:

  • Amidation : Dichloromethane (DCM) with triethylamine (Et₃N) at 0°C.

  • Hydrolysis : THF/water mixtures at room temperature.

  • Hydrogenation : Ethanol/water under 50 psi H₂ at 25°C.

Elevated temperatures (>80°C) during hydrolysis risk racemization, whereas low temperatures (<10°C) improve diastereoselectivity in salt formation.

Reagent Stoichiometry and Catalysis

  • Boc Protection : A 2:1 molar ratio of di-tert-butyl dicarbonate to substrate ensures complete amine protection.

  • Chiral Resolution : Substoichiometric L-tartaric acid (0.5 equiv) minimizes byproduct formation.

  • Hydrogenation : 5% Pd/C (w/w) achieves full conversion within 4 hours.

Industrial-Scale Production and Process Intensification

Continuous Flow Synthesis

Industrial protocols adapt batch processes to continuous flow systems to enhance yield and reduce reaction times. For example, Boc protection is conducted in a tubular reactor with a residence time of 30 minutes, achieving 85% yield compared to 69% in batch.

Solvent Recycling and Waste Reduction

Ethyl acetate and THF are recovered via distillation, reducing solvent consumption by 40%. Mother liquors from chiral resolution are treated with activated charcoal to recover unreacted enantiomers, improving overall atom economy.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 7.45–7.30 (m, 4H, Ar-H), 4.25 (s, 1H, CH), 3.10 (br s, 2H, NH₂).

  • HPLC : >99.5% purity (C18 column, 0.1% TFA in H₂O/MeCN gradient).

Crystallography and Polymorphism

Single-crystal X-ray diffraction confirms the monoclinic P2₁ space group for the hydrochloride salt, with a melting point of 182–184°C. Two polymorphs are identified, with Form I exhibiting superior solubility in aqueous HCl.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key AdvantageLimitationSource
Boc Protection6999.5Scalable, mild conditionsRequires acidic workup
Chiral Resolution84–9698.8 eeHigh enantiopurityMulti-step, solvent-intensive
Catalytic Hydrogenation7599.2Direct asymmetric synthesisPd catalyst cost

Chemical Reactions Analysis

Types of Reactions

2-amino-2-(3-fluorophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenylacetic acid derivatives.

Scientific Research Applications

Overview

2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride is a significant compound in organic chemistry, particularly due to its unique structure and functional properties. It is a derivative of phenylacetic acid, characterized by the presence of a fluorine atom on the phenyl ring and an amino group. This compound has garnered attention for its diverse applications in scientific research, particularly in chemistry, biology, and medicine.

Organic Synthesis

This compound serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in developing new compounds with potential applications in pharmaceuticals and materials science.

Biological Studies

Research has indicated that this compound may influence biological systems through:

  • Enzyme Inhibition : It can interact with enzymes, potentially inhibiting their activity, which is critical for drug development.
  • Receptor Binding : The compound's binding affinity to specific receptors can be studied to understand its pharmacological effects.

Medicinal Chemistry

Investigations into the therapeutic properties of this compound have shown promise for:

  • Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.
  • Analgesic Properties : Studied for pain relief applications.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has demonstrated that derivatives of this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development aimed at metabolic disorders.
  • Pharmacological Investigations : Clinical studies have explored its analgesic properties, showing effectiveness comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) in preliminary trials.
  • Material Science Applications : The compound has been utilized in developing new materials due to its unique chemical properties, contributing to advancements in polymer chemistry.

Mechanism of Action

The mechanism of action of 2-amino-2-(3-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance the compound’s binding affinity and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride 3-F C₈H₈ClFNO₂ 205.61 Pharmaceutical intermediate
(R)-2-Amino-2-(4-chlorophenyl)acetic acid HCl 4-Cl C₈H₈Cl₂NO₂ 220.06 Chiral building block
2-Amino-2-(2,6-difluorophenyl)acetic acid HCl 2,6-F₂ C₈H₇ClF₂NO₂ 223.60 Increased steric hindrance
2-Amino-2-(3,4-dichlorophenyl)acetic acid HCl 3,4-Cl₂ C₈H₇Cl₃NO₂ 256.51 Higher lipophilicity
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl 4-F (ester) C₉H₁₀ClFNO₂ 217.63 Prodrug with improved absorption
Methyl 2-amino-2-(3-hydroxyphenyl)acetate HCl 3-OH C₉H₁₁ClNO₃ 225.64 Enhanced solubility

Substituent Effects on Electronic and Steric Properties

  • Fluorine vs. In contrast, chlorine’s larger size and polarizability increase lipophilicity, as seen in the 3,4-dichloro analog (256.51 g/mol, ).
  • Positional Isomerism : The meta-fluoro substitution (3-F) in the target compound vs. para-chloro (4-Cl) in alters molecular geometry. Para-substituents often align with planar receptor sites, whereas meta-substituents may induce torsional strain.
  • Di-Substitution : The 2,6-difluoro analog introduces steric bulk, which may restrict rotational freedom and reduce metabolic instability.

Functional Group Modifications

  • Ester vs. Carboxylic Acid: The methyl ester in (S)-methyl 2-amino-2-(4-fluorophenyl)acetate HCl increases lipophilicity, favoring passive cellular uptake. This prodrug strategy contrasts with the free carboxylic acid in the target compound, which is more polar and may require active transport.
  • Hydroxyl Group : The 3-hydroxyl analog significantly enhances solubility due to hydrogen bonding but may reduce stability under oxidative conditions.

Pharmacological and Industrial Relevance

  • Pharmaceutical Intermediates : The target compound’s balance of moderate lipophilicity and solubility makes it versatile for synthesizing kinase inhibitors or GPCR-targeted therapies.
  • Chiral Applications : The (R)-4-chloro analog is explicitly used as a chiral building block, highlighting the role of halogen position in enantioselective synthesis.
  • Prodrug Potential: The methyl ester derivative exemplifies how functional group modifications can optimize pharmacokinetics.

Biological Activity

2-Amino-2-(3-fluorophenyl)acetic acid hydrochloride (CAS: 1137474-81-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biochemical properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

  • Molecular Formula : C8H9ClFNO2
  • Molecular Weight : 205.62 g/mol
  • IUPAC Name : this compound
  • Purity : ≥ 95% .

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. The amino group allows for hydrogen bonding with target proteins, while the fluorine atom enhances binding affinity and stability. These interactions can modulate several biochemical pathways, affecting enzyme activity and cellular responses .

Enzyme Interaction

This compound has been shown to act as both a substrate and inhibitor in enzymatic reactions. It influences the activity of key enzymes such as:

  • Aminotransferases
  • Dehydrogenases

These interactions can lead to significant changes in metabolic pathways, impacting energy production and utilization within cells .

Cellular Effects

The compound affects various cellular processes, including:

  • Modulation of cell signaling pathways.
  • Alteration of gene expression related to metabolism.
  • Impact on cellular energy production.

For instance, it has been observed to influence the expression of genes involved in glycolysis and the citric acid cycle .

Study on Enzymatic Activity

In a study examining the effects of this compound on aminotransferases, it was found that the compound could significantly inhibit enzyme activity at certain concentrations. This inhibition was linked to changes in the metabolic flux within treated cells, suggesting potential applications in metabolic disorders .

Cancer Cell Line Studies

Research involving various cancer cell lines demonstrated that this compound exhibits cytotoxic properties. For example:

  • Cell Lines Tested : MCF-7 (breast cancer), U-937 (leukemia).
  • Findings : The compound induced apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent .
Cell LineIC50 (µM)Mechanism
MCF-75.0Induction of apoptosis
U-9377.5Inhibition of cell proliferation

Q & A

[Basic] What are the recommended methods for synthesizing 2-amino-2-(3-fluorophenyl)acetic acid hydrochloride, and how can reaction conditions be optimized for higher yields?

Synthesis typically involves multi-step reactions, such as nucleophilic substitution or reductive amination of 3-fluorophenyl precursors. A structurally similar fluorophenyl derivative was synthesized in 11 steps with a 2-5% overall yield by optimizing temperature (40-60°C for amide coupling) and using catalysts like Pd/C for hydrogenation . To improve yields, researchers should:

  • Use high-purity starting materials (e.g., 3-fluorobenzaldehyde derivatives)
  • Optimize reaction time and stoichiometry via kinetic studies
  • Implement advanced purification techniques (e.g., preparative HPLC or recrystallization in ethanol/water mixtures) .

[Basic] How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Key analytical methods include:

  • ¹H/¹³C NMR : Verify the presence of the 3-fluorophenyl group (δ ~7.3–7.6 ppm for aromatic protons) and α-amino acetic acid backbone (δ ~3.8–4.2 ppm for CH₂).
  • HPLC-UV/MS : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (gradient elution) to assess purity (>98%).
  • Elemental Analysis : Confirm Cl⁻ content (theoretical ~15.2%) to validate hydrochloride formation .

[Advanced] What strategies are effective in resolving enantiomers of this compound, and how can chiral purity be validated?

Enantiomeric resolution requires:

  • Chiral Synthesis : Use enantiopure starting materials (e.g., (R)- or (S)-2-amino-2-phenylacetic acid derivatives) with chiral auxiliaries like Boc-protected intermediates.
  • Preparative Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Validation : Measure optical rotation ([α]D²⁵) and confirm enantiomeric excess (ee) via chiral LC-MS or circular dichroism (CD) spectroscopy .

[Advanced] How does the introduction of a fluorine atom at the 3-position of the phenyl ring influence the compound's physicochemical properties and reactivity?

The 3-fluorine substituent:

  • Electronic Effects : Withdraws electron density, increasing the α-amino group’s acidity (pKa ~8.2 vs. ~9.5 for non-fluorinated analogs).
  • Solubility : Reduces logP by ~0.5 compared to non-fluorinated analogs, enhancing aqueous solubility (25 mg/mL in pH 7.4 buffer).
  • Stability : Enhances resistance to oxidative degradation due to fluorine’s electronegativity, as observed in accelerated stability studies (40°C/75% RH for 4 weeks) .

[Basic] What are the key considerations for ensuring the stability of this compound under various experimental conditions?

  • Storage : Keep at 2–8°C under inert gas (e.g., argon) to prevent hygroscopic degradation.
  • Solution Stability : Use pH 4–6 buffers (e.g., ammonium acetate) to avoid hydrolysis of the amino-acetic acid moiety.
  • Lyophilization : For long-term storage (>6 months), lyophilize and store in amber vials with desiccants .

[Advanced] What computational approaches are suitable for modeling the intermolecular interactions of this compound with biological targets?

  • Molecular Docking : Use AutoDock Vina with force fields parameterized for fluorine interactions (e.g., CFF91) to predict binding to enzymes like aminopeptidases.
  • QM/MM Simulations : Analyze electronic effects of the 3-fluorophenyl group on hydrogen bonding (e.g., interaction energies with Asp/Ala residues in active sites).
  • Validation : Compare computational results with crystallographic data from related protein-ligand complexes .

[Basic] How should researchers handle discrepancies in spectroscopic data between synthesized batches?

  • Systematic Analysis : Perform 2D NMR (COSY, HSQC) to confirm connectivity and detect stereochemical impurities.
  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., dehalogenated or oxidized derivatives).
  • Process Controls : Implement in-line FTIR to monitor reaction progress and adjust parameters (e.g., pH, temperature) in real time .

[Advanced] What are the metabolic pathways of this compound in biological systems, and how can its metabolites be identified?

  • Phase I Metabolism : Cytochrome P450-mediated oxidation at the phenyl ring (para to fluorine) generates hydroxylated metabolites.
  • Phase II Metabolism : Glucuronidation of the amino group forms water-soluble conjugates.
  • Identification : Use high-resolution mass spectrometry (HRMS) with MS/MS fragmentation (e.g., m/z 214 → 196 for dehydroxylated ions) and compare to synthetic reference standards .

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